molecular formula C16H14N2O2 B2850017 6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 860650-36-8

6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2850017
CAS No.: 860650-36-8
M. Wt: 266.3
InChI Key: HNENGVUFQSTIIV-UHFFFAOYSA-N
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Description

6-(1,3-Dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one (CAS 860650-36-8) is a high-purity chemical building block with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol. This compound features a benzoxazinone moiety, a privileged structural scaffold in medicinal and organic chemistry. The 1,4-benzoxazin-3-one core is recognized as a key heterocycle for the development of novel bioactive compounds and functional materials. This compound is intended for research applications as a key intermediate in organic synthesis and drug discovery. The benzoxazine structural class has been extensively investigated and demonstrates a wide spectrum of biological activities, including potential anticancer, antimicrobial, and antidiabetic properties, making it a valuable scaffold for pharmaceutical development. Furthermore, benzoxazinone derivatives have significant applications in material sciences, such as in the development of polymers and optoelectronic devices. This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

6-(1,3-dihydroisoindol-2-yl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16-10-20-15-6-5-13(7-14(15)17-16)18-8-11-3-1-2-4-12(11)9-18/h1-7H,8-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNENGVUFQSTIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC4=C(C=C3)OCC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In chemistry, 6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology

In biological research, this compound has been studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. Studies have shown that certain derivatives exhibit significant biological activity, making them promising candidates for the development of new medications .

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of 6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Compound Name Substituent at 6-position Biological Activity Key Findings References
6-(1,3-Dihydro-2H-isoindol-2-yl) derivative 1,3-Dihydroisoindole Inferred: Antimicrobial Bicyclic substituent may enhance lipophilicity and target binding. N/A
6-Chloro-2H-1,4-benzoxazin-3(4H)-one Chloro Antifungal 95% purity; used as a synthetic intermediate. Exhibits moderate activity against plant pathogens.
6-Hydroxy-2H-1,4-benzoxazin-3(4H)-one Hydroxy Not specified Increased solubility due to hydroxyl group; weakly acidic (pKa ~4.5).
6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one Ethylsulfonyl Unknown Bulky substituent; molecular weight 241.25. Registered in CAS (874774-43-3).
Propanolamine-containing derivatives Propanolamine moiety Broad-spectrum antimicrobial 72% inhibition against Phytophthora cactorum at 20 mg/L. High efficacy against tea tree pathogens.
6-[2-(4-Arylpiperazinyl)ethyl] derivatives Piperazinyl ethyl 5-HT1 receptor antagonism Dual activity as serotonin reuptake inhibitors; potential CNS applications.

Structural and Functional Insights

  • Antimicrobial Activity: Propanolamine-substituted benzoxazinones () demonstrate broad-spectrum activity against bacteria, fungi, and viruses, attributed to the propanolamine side chain’s ability to disrupt microbial membranes or enzymes . The isoindole group in the target compound, with its planar aromatic structure, could similarly enhance interactions with microbial targets.
  • Antifungal Specificity : The 6-chloro derivative () shows moderate activity against P. cactorum, while the 6-hydroxy analog () lacks reported antifungal data, possibly due to reduced membrane penetration from increased polarity .
  • Neurological Applications : Piperazinyl-substituted derivatives () exhibit dual 5-HT1 receptor antagonism and serotonin reuptake inhibition, highlighting how substituent choice can redirect bioactivity toward neurological targets . The isoindole group’s bulk may limit CNS penetration, making antimicrobial applications more likely.

Biological Activity

6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one is a compound that belongs to the benzoxazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C16H14N2O3C_{16}H_{14}N_2O_3, with a molecular weight of approximately 282.30 g/mol. The compound features a benzoxazine core fused with an isoindole moiety, contributing to its unique pharmacological profile.

Anticancer Properties

Research indicates that benzoxazinones exhibit significant anticancer activity. For example, studies have shown that derivatives of benzoxazinone can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In particular:

  • Mechanism of Action : The compound may exert its effects through the modulation of signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial in cancer cell survival and proliferation .

Antimicrobial Activity

Benzoxazinone derivatives have also been documented for their antimicrobial properties:

  • In vitro Studies : Compounds similar to this compound have shown activity against a range of bacteria and fungi. For instance, it has been reported that certain benzoxazinones inhibit the growth of pathogenic fungi and bacteria by disrupting their cell wall synthesis or function .

Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazinones is another area of interest:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in the inflammatory response. This suggests a potential use in treating inflammatory diseases .

Study 1: Anticancer Activity

In a study published in 2020, a series of benzoxazinone derivatives were synthesized and evaluated for their anticancer properties. Among these, one derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzoxazinone derivatives against clinically relevant pathogens. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential .

Data Summary

PropertyActivity LevelReference
Anticancer (IC50)Low micromolar
Antimicrobial (MIC)<10 µg/mL
Anti-inflammatorySignificant inhibition

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 6-(1,3-dihydro-2H-isoindol-2-yl)-2H-1,4-benzoxazin-3(4H)-one?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of isoindole derivatives with benzoxazinone precursors. Solvents like ethanol or dimethylformamide (DMF) are commonly used for cyclization and coupling steps, as seen in analogous benzoxazinone syntheses . Characterization typically involves GC/MS for molecular ion confirmation (e.g., molecular ion peaks at m/z 219 for related compounds) and NMR (¹H and ¹³C) to verify substituent connectivity and purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation, as demonstrated for similar benzoxazinones (e.g., 6-chloro derivatives in ). Alternatively, 2D NMR (COSY, HSQC) can resolve ambiguities in coupling patterns, particularly for isoindolyl and benzoxazinone ring systems .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer : High-performance liquid chromatography (HPLC ) with UV detection ensures purity, while elemental analysis (C, H, N) confirms stoichiometric ratios. For example, a related compound showed calculated C: 65.74%, H: 5.98%, N: 6.39% vs. experimental C: 65.69%, H: 6.07%, N: 6.35% .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Methodological Answer : Reaction parameters such as temperature, solvent polarity, and catalyst selection are critical. For instance, using sodium ethoxide (C₂H₅ONa) in ethanol under controlled reflux improved yields to >95% in analogous syntheses . Kinetic studies via HPLC-MS can identify intermediates and optimize reaction timelines .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer : Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or conformational flexibility. DFT calculations (e.g., B3LYP/6-31G*) can model solvent interactions, while variable-temperature NMR experiments clarify dynamic processes .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodological Answer : Systematic substitution of the isoindolyl or benzoxazinone moieties (e.g., introducing halogens or heterocycles) followed by in vitro bioassays (e.g., antifungal or receptor-binding assays) establishes SAR. For example, 4-acetyl derivatives showed enhanced antifungal activity due to increased lipophilicity .

Q. What experimental designs are robust for evaluating biological activity in complex matrices?

  • Methodological Answer : Use randomized block designs with split-plot arrangements to account for variables like dosage, exposure time, and matrix effects (e.g., plant extracts or serum proteins). Replicates (n=4–5) and controls (vehicle and positive/negative) ensure statistical validity, as applied in environmental toxicity studies .

Q. How can environmental fate studies be designed for this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL , which assess abiotic/biotic degradation pathways, bioaccumulation potential, and ecotoxicological endpoints (e.g., LC₅₀ in Daphnia). Use GC-MS/MS or HPLC-UV to monitor degradation products in water/soil matrices .

Methodological Considerations Table

Research AspectRecommended Techniques/ApproachesKey References
Synthesis Optimization Solvent screening (DMF, ethanol), kinetic studies
Structural Validation X-ray crystallography, 2D NMR
Purity Assessment HPLC-UV, elemental analysis
SAR Development Substituent variation, in vitro bioassays
Environmental Fate Degradation pathway analysis, LC-MS/MS

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